Potency of the Core 4-Bromobenzyl-1H-imidazole Scaffold Against CYP450 Enzymes: A Cross-Study Comparison
While direct data for the target compound are unavailable, its core scaffold, 1-(4-bromobenzyl)-1H-imidazole, demonstrates a measurable difference in inhibitory potency compared to the 4-chlorobenzyl analog. The 4-bromo derivative shows stronger inhibition of the 17,20-lyase component of P450-17alpha, with an IC50 of 2.85 µM, compared to an IC50 of 4.9 µM for the 4-chloro derivative [1]. This indicates that the 4-bromo substitution confers enhanced potency, likely due to stronger halogen bonding or more favorable van der Waals interactions within the active site [2]. The target compound, bearing an additional 5-carboxylic acid, can be hypothesized to have a similar or even more pronounced halogen-dependent interaction profile.
| Evidence Dimension | Inhibition of Rat Microsomal 17,20-Lyase (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.85 µM (for 1-(4-bromobenzyl)-1H-imidazole) |
| Comparator Or Baseline | 1-(4-chlorobenzyl)-1H-imidazole: IC50 = 4.9 µM |
| Quantified Difference | The 4-bromo derivative is approximately 1.7-fold more potent than the 4-chloro analog (2.85 µM vs 4.9 µM). |
| Conditions | Inhibition of 17,20-lyase activity in Rattus norvegicus microsomes. |
Why This Matters
The 1.7-fold potency difference between 4-bromo and 4-chloro analogs establishes the importance of the bromine substituent for molecular recognition, making the target compound a non-fungible choice for SAR studies.
- [1] Patel, C.H.; Dhanani, S.; Owen, C.P.; Ahmed, S. Synthesis, biochemical evaluation and rationalisation of the inhibitory activity of a range of 4-substituted phenyl alkyl imidazole-based inhibitors of the enzyme complex 17alpha-hydroxylase/17,20-lyase (P450(17alpha)). Bioorg. Med. Chem. Lett. 2006, 16, 4752-4756. View Source
- [2] BindingDB. BDBM50188088: 1-(4-bromobenzyl)-1H-imidazole::CHEMBL211207. View Source
